molecular formula C14H15NO2 B3143558 2-Hex-5-enyl-isoindole-1,3-dione CAS No. 52898-33-6

2-Hex-5-enyl-isoindole-1,3-dione

Cat. No.: B3143558
CAS No.: 52898-33-6
M. Wt: 229.27 g/mol
InChI Key: IORZJOJSTUVEQE-UHFFFAOYSA-N
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Description

2-Hex-5-enyl-isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant due to their wide range of biological and pharmaceutical applications. Isoindole-1,3-dione derivatives are structural motifs found in various natural products and are known for their multifunctional properties .

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

2-(Hex-5-enyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the human dopamine receptor D2, where it acts as a ligand . This interaction is characterized by binding to the allosteric site of the receptor, influencing its activity. Additionally, 2-(Hex-5-enyl)isoindoline-1,3-dione has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of Alzheimer’s disease . The compound’s ability to form hydrogen bonds with the enzyme’s active site enhances its inhibitory effect.

Cellular Effects

The effects of 2-(Hex-5-enyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving dopamine receptors . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function. Furthermore, studies have shown that 2-(Hex-5-enyl)isoindoline-1,3-dione can induce cell death in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 2-(Hex-5-enyl)isoindoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. For instance, its interaction with the dopamine receptor D2 involves binding to key amino acid residues at the receptor’s allosteric site . This binding alters the receptor’s conformation and activity. Additionally, as an AChE inhibitor, 2-(Hex-5-enyl)isoindoline-1,3-dione competes with acetylcholine for binding to the enzyme’s active site, thereby inhibiting its activity . These interactions highlight the compound’s potential in modulating enzyme activity and receptor function.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Hex-5-enyl)isoindoline-1,3-dione over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, although slight reductions in potency may occur over time. In in vitro studies, the effects of 2-(Hex-5-enyl)isoindoline-1,3-dione on cellular function have been consistent, with no significant changes observed over prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of 2-(Hex-5-enyl)isoindoline-1,3-dione vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications of 2-(Hex-5-enyl)isoindoline-1,3-dione.

Metabolic Pathways

2-(Hex-5-enyl)isoindoline-1,3-dione is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and efficacy. Additionally, 2-(Hex-5-enyl)isoindoline-1,3-dione has been shown to affect metabolic flux, altering the levels of certain metabolites in cells .

Transport and Distribution

The transport and distribution of 2-(Hex-5-enyl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that 2-(Hex-5-enyl)isoindoline-1,3-dione tends to accumulate in certain tissues, such as the liver and brain, which may be related to its therapeutic effects .

Subcellular Localization

The subcellular localization of 2-(Hex-5-enyl)isoindoline-1,3-dione is critical for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, 2-(Hex-5-enyl)isoindoline-1,3-dione can interact with nuclear receptors and transcription factors, modulating gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hex-5-enyl-isoindole-1,3-dione typically involves multi-step reactions. One common method includes the following steps :

    Step 1: Palladium diacetate, triethylamine, and N,N-dimethyl-formamide are used in an inert atmosphere at 110°C for 6 hours.

    Step 2: Trimethyl orthoacetate and pyridinium p-toluenesulfonate in tetrahydrofuran and dichloromethane for 12 hours.

    Step 3: Ethanol and hydrazine hydrate are used under reflux for 2 hours.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step procedures involving palladium-catalyzed reactions and subsequent functional group modifications .

Chemical Reactions Analysis

Types of Reactions

2-Hex-5-enyl-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically multifunctionalized isoindole-1,3-dione derivatives with varying substituents, which can be tailored for specific applications .

Properties

IUPAC Name

2-hex-5-enylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORZJOJSTUVEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52898-33-6
Record name N-(HEX-5-ENYL)PHTHALIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This example illustrates a synthesis of N-(5,6-Oxidohexyl)phthalimide (inventive compound no. 1103). 1-bromo-5-hexene (6.52 g, 40 mmol) was added to a potassium phthalimide (7.4 g, 40 mmol) suspension in 50 mL of dimethyl sulfoxide and stirred overnight. After 12 hours of stirring at room temperature, the reaction was poured into a separatory funnel containing 300 mL of water and extracted with dichloromethane (5×200 mL). The organic extracts were combined, washed with water (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product obtained was further purified by flash chromatography over silica gel (eluant: 10% acetone/hexane) to yield 9.2 g (100% yield) of N-(5-Hexenyl)phthalimide (inventive compound no. 1101).
[Compound]
Name
N-(5,6-Oxidohexyl)phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 39 g of potassium phthalimide in 150 ml of N,N-dimethylacetamide was treated at 20° C. while stirring with 27 ml of 6-bromo-1-hexene. After 4 hours, the mixture was poured into 300 ml of ice-water, extracted with ether, the organic phase was washed with 10% sodium chloride solution, dried, filtered and concentrated to dryness. There were obtained 45 g (100%) of 6-phthalimido-1-hexene, m.p. 17°-20° C.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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